molecular formula C9H16N2O2 B6204716 3-(oxan-4-yl)piperazin-2-one CAS No. 1247658-45-2

3-(oxan-4-yl)piperazin-2-one

Cat. No.: B6204716
CAS No.: 1247658-45-2
M. Wt: 184.24 g/mol
InChI Key: PEBFIMWXZDZXAV-UHFFFAOYSA-N
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Description

3-(oxan-4-yl)piperazin-2-one: is a heterocyclic compound that features a piperazin-2-one core with an oxan-4-yl substituent. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(oxan-4-yl)piperazin-2-one can be achieved through several methods. One notable approach involves a one-pot Knoevenagel reaction followed by asymmetric epoxidation and domino ring-opening cyclization. This method utilizes commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines . The reaction conditions are optimized to achieve high yields and enantioselectivity.

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation of unsaturated piperazin-2-ones.

Chemical Reactions Analysis

Types of Reactions

3-(oxan-4-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation techniques.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amines.

Scientific Research Applications

3-(oxan-4-yl)piperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(oxan-4-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to various biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxan-4-yl group enhances its potential as a versatile intermediate in synthetic chemistry and drug development.

Properties

CAS No.

1247658-45-2

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

3-(oxan-4-yl)piperazin-2-one

InChI

InChI=1S/C9H16N2O2/c12-9-8(10-3-4-11-9)7-1-5-13-6-2-7/h7-8,10H,1-6H2,(H,11,12)

InChI Key

PEBFIMWXZDZXAV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2C(=O)NCCN2

Purity

95

Origin of Product

United States

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